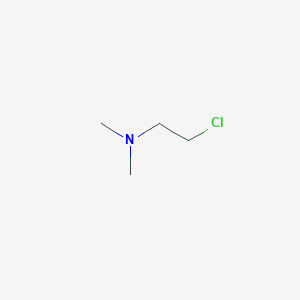
苯二氮氯化物
概述
描述
Benzenediazonium chloride is an organic compound with the chemical formula C6H5N2+ Cl− . It is an important benzene-containing molecule because it can be used to create a wide range of other chemicals, including halobenzenes .
Synthesis Analysis
Benzenediazonium chloride is prepared from aniline with HNO2 under 0-5 celsius . The solution of the nitrite is then added very slowly to the phenylammonium chloride solution - so that the temperature never goes above 5°C . You end up with a solution containing benzenediazonium chloride .
Molecular Structure Analysis
Benzenediazonium chloride has a molecular formula of C6H5ClN2 . Its average mass is 140.570 Da and its monoisotopic mass is 140.014130 Da .
Chemical Reactions Analysis
In the set of reactions of the diazonium ion, the -N2+ group is replaced by something else . For instance, when you warm the benzenediazonium chloride solution, the diazonium ion reacts with the water in the solution and phenol is formed . Another example is if you add potassium iodide solution to the benzenediazonium chloride solution in the cold, nitrogen gas is given off, and you get oily droplets of iodobenzene formed .
Physical And Chemical Properties Analysis
Benzenediazonium chloride is a colorless solid . It is readily soluble in water and becomes ionized in solution . It is almost insoluble in alcohol and ether . In the dry state, it is highly explosive due to heat and pressure .
科学研究应用
Production of Organic Chemicals
Benzenediazonium chloride is used in the production of many organic chemicals including benzene, nitrobenzene, and phenol . It serves as a key intermediate in the synthesis of these compounds.
Dye and Pigment Industry
This compound plays a significant role in the dye and pigment industries . It reacts with phenols, naphthols, and aromatic amines to form colored azo compounds . These azo compounds are frequently used as dyes due to their vibrant colors.
Fabric Coloring
In addition to its use in the dye industry, benzenediazonium chloride is also used in the creation of colored fabrics . The azo compounds it forms can be used to impart a wide range of colors to fabrics.
Synthesis of Halobenzenes
Benzenediazonium chloride can be used to create halobenzenes . This is achieved through a reaction known as the Sandmeyer reaction .
Replacement by Hydrogen
The diazonium group in benzenediazonium chloride can be replaced by hydrogen using a variety of reducing agents, including hypophosphorous acid . This reaction leads to the formation of benzene .
Replacement by Hydroxyl Group
Benzenediazonium chloride can react with water to form phenol . This reaction is slow in ice-cold diazonium salt solutions, which is why diazonium salts are employed immediately after synthesis .
Coupling Reactions
Benzenediazonium chloride easily undergoes coupling reactions with phenols, naphthols, and aromatic amines to form colored azo compounds . These compounds have an extended conjugated system due to the -N=N- bond joining both aromatic rings .
Synthesis of Chlorobenzene
Through the Sandmeyer reaction, benzenediazonium chloride can be used to synthesize chlorobenzene . This reaction was discovered by Swiss chemist Traugott Sandmeyer in 1884 .
作用机制
Target of Action
Benzenediazonium chloride primarily targets aromatic compounds such as phenols, naphthols, and aromatic amines . These compounds serve as the reaction partners in the formation of azo compounds, which are characterized by a nitrogen-nitrogen double bond .
Mode of Action
Benzenediazonium chloride interacts with its targets through a process known as diazotization . In this process, the diazonium ion in the benzenediazonium chloride reacts with the target compound, leading to the substitution of the diazonium group (-N2+) with the functional group of the target compound . This interaction results in the formation of new compounds, such as phenol, iodobenzene, or various azo compounds .
Biochemical Pathways
The biochemical pathways affected by benzenediazonium chloride primarily involve the formation of azo compounds . Azo compounds are formed when two aromatic rings are linked by a nitrogen bridge . This process is known as diazo coupling and it results in the formation of colored azo compounds, which are often used in dye production .
Pharmacokinetics
It’s known that the compound readily reacts with water to form phenol . This reaction is slow in ice-cold diazonium salt solutions, but at higher temperatures, it can be made the primary reaction of diazonium chloride .
Result of Action
The result of benzenediazonium chloride’s action is the formation of various compounds. For instance, when reacted with water, phenol is formed . When reacted with potassium iodide, iodobenzene is formed . In the presence of phenol or aniline, azo compounds are formed . These reactions often result in the release of nitrogen gas .
Action Environment
The action of benzenediazonium chloride is highly dependent on environmental factors such as temperature and the presence of other compounds . For instance, the reaction with water to form phenol is slow in ice-cold solutions but becomes the primary reaction at higher temperatures . Additionally, the presence of certain compounds, such as potassium iodide or phenol, can influence the compound’s action and the resulting products .
安全和危害
Benzenediazonium chloride is highly toxic and can explode on heating . Inhalation or contact with vapors, substance, or decomposition products may cause severe injury or death . It may produce irritating, toxic, and/or corrosive gases . Runoff from fire control or dilution water may cause environmental contamination .
属性
IUPAC Name |
benzenediazonium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRSZXHOSMKUIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2684-02-8 (Parent) | |
| Record name | Phenyldiazonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30142846 | |
| Record name | Benzenediazonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenediazonium chloride | |
CAS RN |
100-34-5 | |
| Record name | Benzenediazonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyldiazonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenediazonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLDIAZONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U50A1GI4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

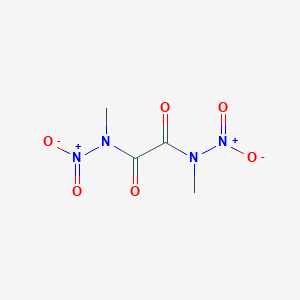
![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)

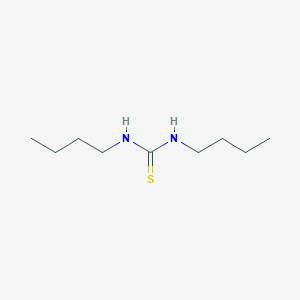


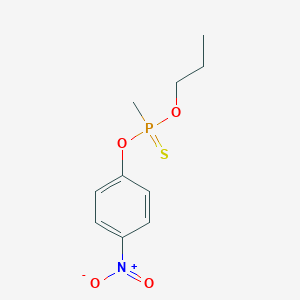
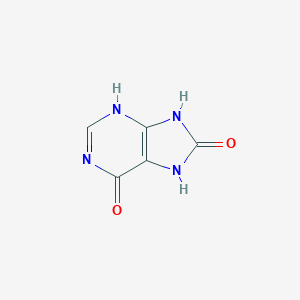

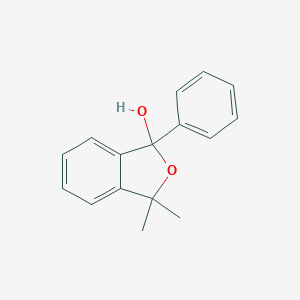
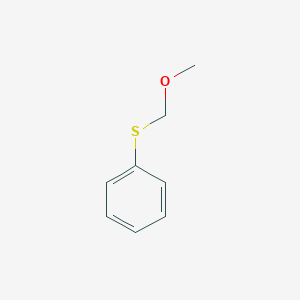
![Dibenzo[a,f]perylene](/img/structure/B85667.png)

